molecular formula C29H24O4 B13110391 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] CAS No. 821785-24-4

2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]

Cat. No.: B13110391
CAS No.: 821785-24-4
M. Wt: 436.5 g/mol
InChI Key: XXPJXPFVBCLABX-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H24O4. It is a derivative of spirobifluorene, characterized by the presence of four methoxy groups attached to the fluorene core. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications, particularly in the field of organic electronics .

Preparation Methods

The synthesis of 2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] involves multiple organic synthesis steps. One common method includes the reaction of 9,9’-spirobifluorene with methoxy-substituted reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high purity .

Industrial production methods often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Safety measures are crucial during the synthesis process to prevent accidents and ensure the quality of the final product .

Chemical Reactions Analysis

2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] primarily involves its interaction with light and charge carriers. In OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charge carriers (holes) within the device. This enhances the efficiency of light emission by reducing charge recombination .

At the molecular level, the methoxy groups play a crucial role in stabilizing the electronic structure and enhancing the compound’s photophysical properties. The spirobifluorene core provides rigidity and prevents aggregation, ensuring consistent performance in electronic applications .

Properties

CAS No.

821785-24-4

Molecular Formula

C29H24O4

Molecular Weight

436.5 g/mol

IUPAC Name

2',3',6',7'-tetramethoxy-9,9'-spirobi[fluorene]

InChI

InChI=1S/C29H24O4/c1-30-25-13-19-20-14-26(31-2)28(33-4)16-24(20)29(23(19)15-27(25)32-3)21-11-7-5-9-17(21)18-10-6-8-12-22(18)29/h5-16H,1-4H3

InChI Key

XXPJXPFVBCLABX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=CC=CC=C5C6=CC=CC=C46)OC)OC)OC

Origin of Product

United States

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